3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides and benzothiazoles This compound is characterized by the presence of a bromine atom, a benzamide group, and a benzothiazole moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These compounds have shown inhibitory activity against M. tuberculosis .
Biochemical Pathways
tuberculosis . This suggests that the compound may affect the biochemical pathways related to cell wall synthesis in M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-bromo-benzoyl chloride with 3-methyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Condensation Reactions: The benzamide group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, and in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Similar structure with additional methoxy groups.
2-(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio-1,3-benzothiazole: Contains a benzothiazole moiety with a different substituent pattern.
3-bromo-2-[6-methylbenzothiazol-2-ylimino]methyl phenol: Similar core structure with different functional groups.
Uniqueness
3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of a bromine atom, a benzamide group, and a benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWPGHLQIBRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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